REACTION_SMILES
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[CH3:19][OH:20].[CH3:1][O:2][C:3]([C:4](=[C:5]1[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1)[NH:11][C:12](=[O:13])[O:14][CH3:15])=[O:16].[Li+:18].[OH-:17]>>[O:2]=[C:3]([C:4](=[C:5]1[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1)[NH:11][C:12](=[O:13])[O:14][CH3:15])[OH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)NC(C(=O)OC)=C1CCOCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)NC(C(=O)OC)=C1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COC(=O)NC(C(=O)O)=C1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |